molecular formula C11H16O6 B13948194 Diethylethoxymethyleneoxalacetate CAS No. 52942-64-0

Diethylethoxymethyleneoxalacetate

Cat. No.: B13948194
CAS No.: 52942-64-0
M. Wt: 244.24 g/mol
InChI Key: UZVPVDDPMTWWED-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylethoxymethyleneoxalacetate is an organic compound with the molecular formula C11H16O6. It is a diethyl ester derivative of oxalacetic acid, characterized by the presence of an ethoxymethylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylethoxymethyleneoxalacetate can be synthesized through the reaction of diethyl oxalate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethylethoxymethyleneoxalacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethylethoxymethyleneoxalacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethylethoxymethyleneoxalacetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The ethoxymethylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The pathways involved include those related to the metabolism of oxalacetic acid and its derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl oxalate
  • Ethyl formate
  • Diethyl malonate
  • Diethyl ethoxymethylenemalonate

Uniqueness

Diethylethoxymethyleneoxalacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various chemical syntheses and research applications .

Properties

CAS No.

52942-64-0

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

diethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanedioate

InChI

InChI=1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3/b8-7-

InChI Key

UZVPVDDPMTWWED-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C(/C(=O)C(=O)OCC)\C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.